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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

This technical guide provides a comprehensive overview of Sandoz 58-035, a significant
research compound. The guide details its discovery, mechanism of action, and applications in
scientific research, with a focus on experimental data and methodologies. In light of potential
ambiguity with other Sandoz-developed compounds, this document also clarifies the history
and properties of Mazindol, another notable therapeutic agent from Sandoz.

Part 1: Sandoz 58-035 (ACAT Inhibitor)
Discovery and History

Sandoz 58-035, also known as SA 58-035, is a chemical compound developed by Sandoz
Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-
CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-
acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery
are not extensively detailed in publicly available literature, research articles from the mid-1980s
cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The
compound was made available by Sandoz for research purposes, contributing to numerous
studies on cholesterol metabolism.[1][5]

Mechanism of Action

Sandoz 58-035 functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular
enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage
form of cholesterol within cells.[6] By inhibiting ACAT, Sandoz 58-035 blocks this conversion,
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leading to an accumulation of free cholesterol within the cell and a reduction in the formation of
cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of
cholesterol esterification in various biological processes.

Chemical Properties

Property Value

CAS Number 78934-83-5[2]
Molecular Formula C30H47NOSI[2]
Molecular Weight 465.79 g/mol [2]
Purity >98% (HPLC)[2]
Alternate Name SA 58-035[2]

Key Experimental Data

Sandoz 58-035 has been demonstrated to be a potent inhibitor of ACAT in various cell types.
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Concentration/Dos

Cell TypelSystem Inhibition Reference
e
Swine Ovarian >96% inhibition of
] o 0.1-3.5 pg/ml [4]
Microsomes ACAT activity

>98% suppression of

Cultured Swine hormonally stimulated -~
Not specified [4]
Granulosa Cells cholesterol
esterification
95% inhibition of
Arterial Smooth -
cholesterol Not specified
Muscle Cells o
esterification
Isolated Rat ~75% reduction in
o 30 mg/kg (oral dose) [8]
Enterocytes ACAT activity

91% reduction in
Human Monocyte- N
) esterified cholesterol 2 ug/mL [1]
Derived Macrophages
mass

Experimental Protocols

o Objective: To determine the effect of Sandoz 58-035 on total and esterified cholesterol mass
in HMMs during foam cell formation.[1]

o Methodology:

o HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration
of 500 pg protein per mL.[1]

o Sandoz 58-035 was added to the culture medium at a concentration of 2 pg/mL
simultaneously with acLDL.[1]

o The cells were incubated for 48 hours.[1]

o Following incubation, cellular lipids were extracted, and the mass of total cholesterol and
esterified cholesterol was determined.[1]
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e Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol
were observed in cells treated with Sandoz 58-035 compared to controls.[1]

» Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages.

[5]
o Methodology:

o Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or
absence of Sandoz 58-035 (5 pg/mL).[5]

o The cells were then washed and incubated with efflux medium containing a cholesterol
acceptor (e.g., apolipoprotein A-I1).[5]

o The amount of cholesterol released from the cells into the medium was quantified to
determine the efflux rate.[5]

e Results: Inhibition of ACAT with Sandoz 58-035 did not decrease, and in some cases slightly
increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the
rate-limiting step in this process.[5]

Signaling Pathway and Experimental Workflow
Visualization
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Mechanism of ACAT Inhibition by Sandoz 58-035.
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Experimental Workflow: Cholesterol Efflux Assay

(1. Macrophage Culture)

2. Load cells with acLDL
+/- Sandoz 58-035 (24h)

3. Wash cells

4. Incubate with efflux medium
containing cholesterol acceptor

(5. Quantify cholesterol in medium)

6. Analyze data

Click to download full resolution via product page

A representative experimental workflow using Sandoz 58-035.

Part 2: Mazindol (Sandoz Anorectic Agent)
Discovery and History

Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite
suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food
and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9]
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However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999
for reasons unrelated to its efficacy or safety.[9]

Mechanism of Action

Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its
primary mechanism of action involves the inhibition of the reuptake of norepinephrine,
dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the
synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads
to appetite suppression.[12]

Clinical Data

Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.
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Study Design Duration Dosage Key Findings Reference
) Effective adjunct
Double-blind,
- to carbohydrate
placebo- 12 weeks Not specified o [10]
restriction in
controlled _ _
weight reduction.
. Statistically
Multicentre, L
. significant mean
double-blind, - )
6 weeks Not specified weight loss of 1 [13]
placebo- )
pound/patient/we
controlled
ek.
Significant body
] weight reduction,
Retrospective ) i
] with efficacy
study in severely ~ >90 days 0.5 mg ) ) ) [14]
) increasing with
obese patients
the number of
treatment cycles.
Mean body
weight reduction
Prospective, ] ] of 8.0% at 3
6 months 1 mg twice daily [11]
open-label study months and
10.7% at 6
months.
Pharmacokinetics
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Parameter Value Reference
Maximum Concentration 2.99 £ 0.73 ng/mL (after first (15]
(Cmax) dose in children)
Apparent Clearance 27.9 L/h (in children) [15]
Apparent Volume of ] )

o 234 L (in children) [15]
Distribution

One-compartment open model

Pharmacokinetic Model with first-order absorption and [16]

elimination

Signaling Pathway and Logical Relationships
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Mechanism of Action of Mazindol.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4266272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4266272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4266272/
https://pubmed.ncbi.nlm.nih.gov/27066959/
https://www.benchchem.com/product/b1196694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Mazindol Development Timeline

1960s: Developed by
Sandoz-Wander

June 1973: Approved by

the U.S. FDA

1999: Discontinued by
Novartis

Click to download full resolution via product page

A simplified timeline of Mazindol's history.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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